molecular formula C10H11NO2 B6264690 4-(3-hydroxyphenyl)pyrrolidin-2-one CAS No. 73725-82-3

4-(3-hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B6264690
CAS No.: 73725-82-3
M. Wt: 177.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspective on Pyrrolidinone Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic drugs. The story of pyrrolidinone-based drugs is often traced back to the late 1960s with the synthesis of Piracetam, the first compound to be described as a "nootropic" agent for its ability to enhance memory and learning. This pioneering work sparked decades of research into pyrrolidinone derivatives for neurological applications. ontosight.ai

The five-membered lactam structure of pyrrolidinone is not only a key feature of the racetam family of nootropics but is also found in compounds with a wide array of biological activities, including anticonvulsant, antibacterial, and anticancer properties. nih.gov The interest in this saturated heterocyclic system is driven by several key factors:

Three-Dimensionality : Unlike flat aromatic rings, the non-planar nature of the pyrrolidine (B122466) ring allows for a greater exploration of three-dimensional space, which can lead to more specific and potent interactions with biological targets. nih.gov

Stereochemistry : The presence of chiral centers on the pyrrolidinone ring contributes to the stereochemistry of the molecule, which can significantly influence its biological activity and selectivity. nih.gov

Synthetic Versatility : The pyrrolidinone core can be readily functionalized at various positions, allowing chemists to create large libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

The historical success and versatile properties of the pyrrolidinone scaffold have cemented its status as a valuable starting point in the design of new therapeutic agents.

Significance of the 3-Hydroxyphenyl Moiety in Bioactive Compounds

The 3-hydroxyphenyl moiety is another crucial pharmacophore that imparts significant biological activity to a wide range of molecules. The hydroxyl group, being a hydrogen bond donor and acceptor, can engage in key interactions with biological macromolecules such as enzymes and receptors. This functional group is present in numerous endogenous molecules and synthetic drugs, contributing to their pharmacological profiles.

Research has shown that compounds incorporating a 3-hydroxyphenyl group exhibit a diverse range of activities. For instance, derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine have been investigated for their activity at central dopamine (B1211576) receptors, highlighting the role of this moiety in neuroscience research. nih.gov Furthermore, the 3-hydroxyphenyl group is a key feature in certain opioid receptor ligands, where its presence is critical for agonist or antagonist activity. acs.org The metabolic stability and pharmacokinetic properties of drug candidates can also be influenced by the presence and position of the hydroxyl group on the phenyl ring.

Current Research Landscape and Gaps Pertaining to 4-(3-hydroxyphenyl)pyrrolidin-2-one (B1371455)

A review of the current academic literature reveals a significant gap in research specifically focused on this compound. While its parent structures, pyrrolidinone and phenol, are extensively studied, this particular combination remains largely unexplored. This lack of dedicated research presents a clear opportunity for future investigation.

The existing research on closely related analogs, however, can provide a framework for predicting the potential biological activities of this compound. For example, derivatives of 4-phenylpyrrolidone have been designed and synthesized, demonstrating both anticonvulsant and nootropic activities. researchgate.net One of the most active compounds from this series surpassed the reference drug levetiracetam (B1674943) in anticonvulsant tests and showed nootropic effects comparable to piracetam. researchgate.net

Given the known neuroactive properties of both the pyrrolidinone scaffold and compounds containing a 3-hydroxyphenyl moiety, it is plausible that this compound could exhibit interesting effects on the central nervous system. The combination of these two pharmacophores might lead to novel activities or a synergistic enhancement of known effects. The current void in the literature underscores the need for the synthesis, characterization, and biological evaluation of this compound to fully understand its therapeutic potential.

Properties

CAS No.

73725-82-3

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Primary Synthetic Routes to 4-(3-hydroxyphenyl)pyrrolidin-2-one (B1371455)

The construction of the 4-aryl-pyrrolidin-2-one skeleton can be achieved through various synthetic transformations, including ring-forming reactions and ring-expansion strategies.

Achieving an enantiomerically pure form of this compound is crucial for pharmacological studies. While direct asymmetric synthesis of this specific compound is not extensively documented, several established enantioselective methods for creating 4-substituted pyrrolidin-2-ones are applicable.

Asymmetric Michael Addition: A prominent strategy involves the organocatalyzed conjugate addition of nucleophiles to nitroalkenes. For instance, the Michael addition of a malonate derivative to (E)-1-(3-hydroxyphenyl)-2-nitroethene, catalyzed by a chiral organocatalyst such as a diarylprolinol silyl (B83357) ether, would generate a key intermediate. Subsequent reduction of the nitro group and cyclization would yield the desired pyrrolidinone with high enantioselectivity. bohrium.comnih.gov

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition between an azomethine ylide and an appropriate dipolarophile is a powerful tool for constructing highly substituted pyrrolidines. acs.orgua.esresearchgate.net A chiral N-tert-butanesulfinyl group on the azomethine ylide can effectively control the stereochemical outcome of the cycloaddition, leading to a densely functionalized pyrrolidine (B122466) that can be converted to the target lactam. acs.orgua.es

Biocatalysis: Biocatalytic methods offer high stereoselectivity under mild conditions. One potential route is the regio- and stereoselective hydroxylation of an N-substituted 4-phenylpyrrolidin-2-one precursor at the C4 position using specific microorganisms like Sphingomonas sp. nih.gov This would be followed by subsequent hydroxylation of the phenyl ring, although this multi-step bio-transformation presents significant challenges.

Table 1: Overview of Potential Enantioselective Synthetic Strategies
StrategyKey ReactionChiral SourcePotential PrecursorsKey Advantages
Asymmetric Michael AdditionConjugate addition, Reductive cyclizationChiral Organocatalyst (e.g., Proline derivative)Diethyl malonate, (E)-1-(3-hydroxyphenyl)-2-nitroetheneHigh enantioselectivity, well-established methodology. bohrium.comnih.gov
1,3-Dipolar Cycloaddition[3+2] CycloadditionChiral Auxiliary (e.g., N-tert-butanesulfinyl group)Chiral iminoesters, acrylatesHigh diastereoselectivity, creation of multiple stereocenters. acs.orgresearchgate.net
Biocatalytic HydroxylationC-H hydroxylationWhole-cell biocatalyst (e.g., Sphingomonas sp.)N-substituted 4-phenylpyrrolidin-2-oneHigh regio- and stereoselectivity, green chemistry approach. nih.gov

Racemic synthesis provides a more direct and often higher-yielding route to the basic scaffold, which can be sufficient for initial studies or as a starting point for chiral resolution.

A highly effective method for synthesizing 4-aryl-pyrrolidin-2-ones is the aza-Baeyer-Villiger rearrangement of 3-aryl-cyclobutanones. researchgate.netorgsyn.orgorganic-chemistry.org This reaction involves the insertion of a nitrogen atom into the cyclobutanone (B123998) ring.

The synthesis proceeds as follows:

Preparation of Precursor: The required starting material, 3-(3-hydroxyphenyl)cyclobutanone, can be synthesized through methods like the [2+2] cycloaddition of a ketene (B1206846) with 3-hydroxystyrene or via ring expansion of a corresponding cyclopropyl (B3062369) derivative. orgsyn.orgorganic-chemistry.org

Aza-Baeyer-Villiger Rearrangement: The 3-(3-hydroxyphenyl)cyclobutanone is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPPH), in a suitable solvent like N,N-dimethylformamide (DMF). orgsyn.orgorganic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature, to induce a regioselective ring expansion, yielding racemic this compound. researchgate.netorgsyn.org This rearrangement occurs via a Criegee-like intermediate and is distinct from the harsher conditions of the classical Beckmann or Schmidt rearrangements. researchgate.netorganic-chemistry.org

The choice between racemic and enantioselective routes depends on the ultimate application of the compound.

Table 2: Comparative Analysis of Synthetic Routes
FeatureRacemic Aza-Baeyer-VilligerEnantioselective Approaches
Stereocontrol Produces a racemic mixture. However, the reaction is stereospecific, retaining the stereochemistry of the starting cyclobutanone. researchgate.netorganic-chemistry.orgAims for high enantiomeric excess (ee) in the final product.
Number of Steps Generally fewer steps if the cyclobutanone precursor is readily available.Often requires more steps (e.g., synthesis of chiral catalysts or auxiliaries, multi-step sequences).
Yields Typically provides good to excellent yields for the rearrangement step. orgsyn.orgCan vary widely depending on the specific reaction and optimization.
Conditions Mild reaction conditions (room temperature). organic-chemistry.orgVaries from cryogenic temperatures to ambient, depending on the method.
Scalability Generally scalable and has been demonstrated on a gram scale for analogues. orgsyn.orgCan be challenging to scale up, especially for biocatalytic or complex catalytic systems.

It is noteworthy that the stereospecificity of the aza-Baeyer-Villiger reaction means that if an enantiopure sample of 3-(3-hydroxyphenyl)cyclobutanone were used, the reaction would produce the corresponding enantiopure this compound. organic-chemistry.org This transforms the pathway into an enantioselective synthesis, contingent on the asymmetric synthesis of the precursor.

Derivatization Strategies for this compound Analogues

The core structure of this compound offers two primary sites for chemical modification: the pyrrolidinone ring and the hydroxyphenyl moiety. Derivatization at these sites allows for the systematic exploration of structure-activity relationships.

The pyrrolidinone ring can be modified at the nitrogen atom or the alpha-carbon to the carbonyl.

N-Alkylation and N-Acylation: The secondary amine within the lactam ring can be readily functionalized. N-alkylation can be achieved using various alkyl halides in the presence of a base (e.g., NaH, K₂CO₃). nih.govrsc.org Reductive amination protocols are also effective. N-acylation can be performed using acid chlorides or anhydrides to introduce a range of amide functionalities.

C3-Alkylation: The carbon atom at the C3 position (alpha to the carbonyl) can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then react with various electrophiles, such as alkyl halides, to install substituents at the C3 position. clockss.org

The hydroxyphenyl group provides a handle for numerous modifications, altering the electronic and steric properties of the molecule.

O-Alkylation and O-Acylation: The phenolic hydroxyl group is a versatile site for modification. It can be converted into an ether (O-alkylation) using alkyl halides under basic conditions or into an ester (O-acylation) using acylating agents. These reactions modify the hydrogen-bonding capability and lipophilicity of the molecule.

Electrophilic Aromatic Substitution: The phenyl ring itself can be substituted. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho and para to the hydroxyl group (C2, C4, and C6 positions of the phenyl ring). The steric bulk of the pyrrolidinone substituent would likely influence the regioselectivity of these substitutions.

Exploration of Stereochemical Variants

The stereochemistry of the 4-arylpyrrolidin-2-one scaffold is crucial for its interaction with biological targets. Consequently, significant research has been dedicated to the synthesis of specific stereoisomers of compounds like this compound. Methodologies for achieving stereoselectivity can be broadly categorized into two approaches: separation of racemic mixtures and asymmetric synthesis, where the desired stereoisomer is formed preferentially.

Asymmetric synthesis is often considered the more elegant and efficient approach. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, the pyrrolidine ring, a core component, can be synthesized from naturally occurring, optically pure precursors like L-proline or 4-hydroxy-L-proline. nih.gov These methods involve the functionalization of the existing chiral ring system. nih.gov

Another powerful strategy is the asymmetric 1,3-dipolar cycloaddition. This method involves reacting chiral azomethine ylides with dipolarophiles, which can lead to trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. researchgate.net Catalytic asymmetric conjugate addition reactions, often employing chiral metal complexes or organocatalysts, represent another key technique for establishing the stereocenters on the pyrrolidinone ring. bohrium.com Organocatalysis, in particular, has seen significant advancements, with proline and its derivatives, such as diarylprolinol silyl ethers, being used to catalyze asymmetric reactions with high enantioselectivity. nih.gov

Biocatalysis offers a highly specific method for creating chiral centers. For example, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones has been accomplished using microorganisms like Sphingomonas sp. HXN-200, yielding enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones with excellent enantiomeric excess (ee). nih.gov Similarly, multi-enzyme cascade processes involving transaminases and reductive aminases have been developed to convert 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. nih.gov

The table below summarizes various methods explored for the stereoselective synthesis of pyrrolidinone derivatives, which are foundational for producing specific stereoisomers of this compound.

Table 1: Methodologies for Stereoselective Synthesis of Pyrrolidinone Derivatives

Method Key Features Catalyst/Reagent Typical Outcome Reference
Asymmetric 1,3-Dipolar Cycloaddition Uses chiral azomethine ylides and alkenoylcamphorsultams. Chiral Azomethine Ylides High diastereomeric ratios for trans-3,4-disubstituted pyrrolidines. researchgate.net
Biocatalytic Hydroxylation Regio- and stereoselective hydroxylation of pyrrolidin-2-ones. Sphingomonas sp. HXN-200 Enantiopure (S)-4-hydroxy-pyrrolidin-2-ones (>99% ee). nih.gov
Organocatalytic Michael Addition Asymmetric conjugate addition to nitroolefins. Chiral Guanidine Organocatalysts High enantioselectivity. bohrium.com
Chiral Pool Synthesis Utilizes optically pure starting materials. L-proline, 4-hydroxy-L-proline Formation of a specific enantiomer based on the starting material. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification procedures. tandfonline.comtandfonline.com One-pot syntheses of polysubstituted pyrrolidinones have been successfully developed using this approach. tandfonline.com

The use of environmentally benign solvents is another critical aspect of green chemistry. Reactions performed in ethanol (B145695), water, or mixtures like EtOH/H₂O are highly desirable. rsc.org For instance, the synthesis of pyrrolidine-fused spirooxindoles has been achieved in an EtOH/H₂O mixture under catalyst-free conditions, highlighting a sustainable pathway. rsc.org Similarly, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives has shown improved yields when using ethanol as a solvent compared to traditional solvents like glacial acetic acid. nih.gov

Catalysis plays a pivotal role in modern synthesis. The development of reusable catalysts, particularly magnetic nanoparticles coated with a catalytic species (e.g., sulfonic acid-functionalized silica), allows for easy separation of the catalyst from the reaction mixture using a magnet, simplifying purification and enabling catalyst recycling. jst-ud.vn Furthermore, transition-metal-free reactions, such as those enabled by N-heterocyclic carbene (NHC) catalysis for radical tandem cyclizations, offer an alternative to potentially toxic or expensive metal catalysts. rsc.org

Microwave-assisted synthesis is another advanced technique that can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.com This technology has been applied to the synthesis of various pyrrolidine derivatives. tandfonline.com

The table below provides an overview of advanced and green synthetic methods applicable to the synthesis of the pyrrolidinone scaffold.

Table 2: Advanced and Green Synthetic Methodologies for Pyrrolidinone Derivatives

Technique Principle Advantages Example Application Reference
Multicomponent Reactions (MCRs) Combining three or more reactants in a single operation. Step economy, reduced waste, high efficiency. One-pot synthesis of polysubstituted pyrrolidinones. tandfonline.comtandfonline.com
Green Solvents Use of environmentally benign solvents like water or ethanol. Reduced toxicity and environmental impact. Synthesis of pyrrolidine-fused spirooxindoles in EtOH/H₂O. rsc.org
Reusable Magnetic Catalysts Catalyst immobilized on magnetic nanoparticles for easy separation. Catalyst recyclability, simplified purification, reduced waste. Synthesis of pyrrolidinone derivatives using sulfonic acid-functionalized magnetic nanoparticles. jst-ud.vn
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Rapid reaction times, improved yields, fewer side products. Synthesis of spiro heterocycles containing a pyrrolidine moiety. tandfonline.com
N-Heterocyclic Carbene (NHC) Catalysis Transition-metal-free catalysis for radical reactions. Avoids use of heavy metals, broad substrate scope. Radical tandem cyclization to form functionalized 2-pyrrolidinones. rsc.org

Molecular Interactions and Biological Target Engagement Studies

Investigation of Receptor Binding Affinities

No publicly accessible studies were identified that reported on the receptor binding affinities of 4-(3-hydroxyphenyl)pyrrolidin-2-one (B1371455).

Computational studies involving ligand-receptor docking simulations specifically for this compound have not been published in the reviewed literature. Such studies are crucial for predicting the binding mode and affinity of a compound to a potential protein target.

There is a lack of available data from in vitro binding assays that would quantify the interaction of this compound with specific non-human derived receptors or other biological macromolecules. These assays are fundamental in determining key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Without initial data on a primary biological target and its binding characteristics, no literature could be found pertaining to structure-based design principles aimed at enhancing the target selectivity of this compound.

Enzymatic Inhibition and Modulation Studies

Specific research on the enzymatic inhibition or modulation properties of this compound is not present in the available scientific literature.

No studies detailing the kinetic analysis of interactions between this compound and any enzyme were found. This includes the determination of kinetic parameters that would describe the mechanism and efficiency of inhibition.

Consequently, without enzymatic activity data, there is no information available on the specific interactions of this compound within the catalytic site of any enzyme.

Protein-Ligand Interaction Profiling (Excluding Specific Clinical Receptors)

The interaction of small molecules with proteins is fundamental to their biological activity. For pyrrolidin-2-one derivatives, these interactions are driven by a combination of factors inherent to the scaffold and the specific substituents it carries. The this compound molecule possesses key functional groups—a lactam ring, a phenyl group, and a hydroxyl group—that are likely to dictate its binding modes with various protein targets.

The recognition of pyrrolidin-2-one derivatives by proteins is a multifaceted process. The core lactam structure can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). The spatial arrangement of these functional groups allows for specific and directional interactions within a protein's binding pocket.

Studies on related pyrrolidine (B122466) derivatives have shed light on their mechanisms of protein engagement. For instance, certain N-substituted pyrrolidin-2-one derivatives are known to exhibit nootropic effects, suggesting interaction with central nervous system targets. In the context of anti-inflammatory activity, pyrrolidine-2,5-dione derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2). ebi.ac.uk The selectivity of these interactions is often governed by the specific three-dimensional conformation of the pyrrolidine ring and the nature of its substituents. nih.gov

For this compound, the 3-hydroxyphenyl group is a critical determinant of its interaction profile. This group can participate in several types of non-covalent interactions:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl ring also contributes to the molecule's hydrophobicity, allowing it to fit into hydrophobic pockets within a protein.

The combination of the polar lactam moiety and the functionalized aromatic ring suggests that this compound may bind to proteins at interfaces between polar and non-polar environments.

While specific interacting residues for this compound have not been documented, studies on analogous compounds provide a strong indication of the types of amino acids that are likely to be involved in binding.

Docking studies of pyrrolidine-2,5-dione derivatives with the COX-2 enzyme have revealed interactions with key amino acid residues within the enzyme's active site. ebi.ac.uk These interactions are crucial for the selective inhibition of the enzyme. Similarly, research on pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase has identified key binding interactions through molecular docking studies. nih.gov

Based on the interactions observed with related molecules, the following table outlines the potential key interacting residues for this compound and the types of interactions they may form.

Interacting Amino Acid ResiduePotential Type of Interaction with this compound
Serine, Threonine, Asparagine, GlutamineHydrogen bonding with the lactam carbonyl and N-H group, and the hydroxyl group of the phenyl ring.
Phenylalanine, Tyrosine, TryptophanPi-pi stacking with the phenyl ring.
Leucine, Isoleucine, Valine, AlanineHydrophobic interactions with the pyrrolidine ring and the phenyl group.
Arginine, LysineCation-pi interactions with the phenyl ring.
Aspartic Acid, Glutamic AcidHydrogen bonding with the lactam N-H group and the hydroxyl group.

It is important to emphasize that these are predicted interactions based on the chemical structure of this compound and the observed interactions of similar compounds. Experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, or site-directed mutagenesis would be necessary to definitively identify the key interacting residues for this specific molecule.

Structure Activity Relationship Sar and Structure Target Relationship Str Analysis

Systematic Evaluation of Substituent Effects on Biological Activity (Conceptual)

The biological activity of 4-(3-hydroxyphenyl)pyrrolidin-2-one (B1371455) can be conceptually dissected by considering the electronic, steric, hydrophobic, and hydrophilic properties of its constituent parts and how hypothetical substituents might modulate these properties.

Electronic and Steric Contributions to Activity

The electronic nature of the 3-hydroxyphenyl ring is a key determinant of potential interactions with biological targets. The hydroxyl group at the meta-position is a weak electron-donating group by resonance and an electron-withdrawing group by induction. Its ability to act as a hydrogen bond donor is a significant electronic feature. The introduction of additional substituents on the phenyl ring would alter the electron density and steric profile of the molecule.

For instance, the addition of electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density of the aromatic ring and could influence its stacking interactions with aromatic residues in a target protein. Conversely, electron-donating groups (e.g., methoxy, methyl) would increase the electron density.

Table 1: Conceptual Electronic and Steric Effects of Phenyl Ring Substituents

Substituent PositionSubstituent Type (Example)Conceptual Electronic Effect on Phenyl RingConceptual Steric EffectPotential Impact on Activity
Ortho to -OHElectron-Withdrawing (e.g., -Cl)Decreased electron densityModerate steric hindrance, may influence ring rotationAltered binding affinity due to changes in electrostatic and steric complementarity.
Para to -OHElectron-Donating (e.g., -OCH3)Increased electron densityMinimal additional steric bulkEnhanced or reduced activity depending on the electronic requirements of the target.
Ortho to PyrrolidinoneBulky Alkyl (e.g., -t-Butyl)Minimal electronic effectSignificant steric hindranceLikely to decrease activity by preventing optimal binding orientation.

Hydrophobic and Hydrophilic Interactions

The interplay of hydrophobic and hydrophilic interactions is fundamental to the molecule's potential biological activity. plos.orgnih.gov The phenyl ring provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar regions of a biological target. The hydroxyl group and the amide moiety of the pyrrolidinone ring are key hydrophilic features, capable of forming hydrogen bonds. nih.gov

Table 2: Conceptual Hydrophobic and Hydrophilic Contributions

Molecular RegionInteraction TypePotential Modulating SubstituentsConceptual Effect on Target Binding
Phenyl RingHydrophobic (pi-stacking, van der Waals)Alkyl chains, halogensIncreased hydrophobicity can enhance binding to nonpolar pockets.
3-Hydroxyl GroupHydrogen Bond Donor/Acceptor-Forms key directional interactions with polar residues.
Pyrrolidinone CarbonylHydrogen Bond Acceptor-Crucial for anchoring the molecule in a binding site.
Pyrrolidinone NHHydrogen Bond DonorN-alkylationN-alkylation removes the H-bond donor capability, which could be detrimental to activity.

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. rsc.orgnih.govresearchgate.net

Development of Ligand-Based Pharmacophores

In the absence of a known crystal structure of a target protein, ligand-based pharmacophore models can be developed by analyzing a set of known active molecules. rsc.orgnih.gov For this compound and its analogs, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the 3-hydroxyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the pyrrolidinone ring.

A hydrogen bond donor feature from the NH group of the pyrrolidinone ring.

A hydrophobic/aromatic feature representing the phenyl ring.

The relative spatial arrangement of these features would be critical for biological activity.

Integration with Structure-Based Pharmacophores

If the three-dimensional structure of a biological target for this compound were to be determined, a structure-based pharmacophore model could be generated. nih.govnih.govbiorxiv.orgresearchgate.net This approach identifies key interaction points within the binding site, such as hydrogen bond donors and acceptors, and hydrophobic regions. The ligand-based pharmacophore model could then be refined and validated by comparing it to the features of the target's active site. This integrated approach provides a more robust model for the design of new, potentially more potent and selective analogs.

Conformational Analysis and Bioactive Conformation Elucidation

The biological activity of a flexible molecule like this compound is intrinsically linked to the specific three-dimensional conformation it adopts when binding to its target. mdpi.com

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.gov The specific pucker of the ring influences the spatial orientation of the 4-phenyl substituent. The rotational freedom around the single bond connecting the phenyl ring to the pyrrolidinone ring adds another layer of conformational complexity.

Crystallographic data of a related compound, (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one, reveals that the pyrrolidine (B122466) ring can adopt a conformation similar to a T-form (a type of envelope conformation). nih.gov In this structure, the 4-hydroxyphenyl ring is positioned at a significant dihedral angle relative to the pyrrolidinone ring. nih.gov It is plausible that this compound can adopt similar low-energy conformations.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the potential energy surface of the molecule and identify its stable conformers. By comparing the conformations of a series of active and inactive analogs, it may be possible to deduce the bioactive conformation—the specific shape the molecule must adopt to bind effectively to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies for derivatives of the pyrrolidin-2-one scaffold have been instrumental in identifying the key molecular features that govern their biological effects. Although specific QSAR models for this compound are not extensively documented in publicly available research, the principles can be effectively illustrated through studies on analogous compounds, such as the 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one series, which have been investigated for their antiarrhythmic activities. nih.govresearchgate.net These studies provide a robust framework for understanding how structural modifications can impact biological outcomes.

The initial and one of the most critical stages in developing a QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. For pyrrolidin-2-one derivatives, a wide array of descriptors are typically calculated to capture the diverse structural features that could influence their interaction with a biological target.

The process of descriptor selection and model development generally follows these steps:

Molecular Modeling and Optimization: The three-dimensional structures of the compounds in a dataset are first generated and then optimized using computational chemistry methods, such as the semi-empirical AM1 quantum chemical procedure, to obtain their most stable conformations. nih.gov

Descriptor Calculation: A comprehensive set of descriptors is then calculated using specialized software like DRAGON. These descriptors can be broadly categorized as:

0D descriptors: Constitution and count descriptors (e.g., molecular weight, number of atoms, number of rings).

1D descriptors: Functional groups and atom-centered fragments.

2D descriptors: Topological indices (e.g., connectivity indices, shape indices), which describe the bonding arrangement of atoms.

3D descriptors: Geometrical descriptors that depend on the 3D coordinates of the atoms (e.g., molecular volume, surface area).

Physicochemical descriptors: Properties like hydrophobicity (logP), molar refractivity, and polarizability.

Descriptor Reduction: From an initial pool of thousands of calculated descriptors, a smaller, more relevant subset must be selected to avoid overfitting the model. This is often achieved by removing descriptors that are constant or nearly constant across the dataset, as well as those that are highly intercorrelated. nih.gov

Model Building: Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques. nih.gov For instance, a QSAR model for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity was developed using MLR. nih.gov The resulting model was a three-parametric equation that demonstrated a strong correlation between the selected descriptors and the biological activity.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Pyrrolidin-2-one Analogues

Descriptor ClassDescriptor NameDescriptionPotential Relevance for this compound Analogues
Topological JGI4Mean topological charge index of order 4Encodes information about the charge distribution and molecular topology, which can influence receptor binding.
Geometrical PCRRatio of multiple path count to path countA shape descriptor that can be important for fitting into a binding pocket.
Physicochemical HyHydrophilic factorReflects the hydrophilicity of the molecule, which is crucial for both target interaction and pharmacokinetic properties.
Quantum-Chemical Dipole MomentMeasure of the overall polarity of the moleculeInfluences electrostatic interactions with the target protein.
E-state Indices Ipso atom E-stateElectrotopological state of the ipso carbon atomCan quantify the electronic influence of substituents on the phenyl ring.

This table is illustrative and based on descriptors found to be significant in QSAR studies of similar heterocyclic compounds. nih.govnih.gov

A crucial aspect of a QSAR model is its ability to accurately predict the biological activity of new, untested compounds. This predictive power is assessed through rigorous internal and external validation procedures.

Internal Validation: Techniques like Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation are used to test the robustness and stability of the QSAR model. nih.gov In LOO cross-validation, one compound is removed from the training set, and its activity is predicted by the model built from the remaining compounds. This process is repeated for each compound. The resulting cross-validated correlation coefficient (Q²_LOO) is a measure of the model's internal predictive ability. A Q²_LOO value greater than 0.5 is generally considered indicative of a reasonably predictive model. researchgate.net

External Validation: The most stringent test of a QSAR model's predictive power is external validation. This involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (R²_pred or Q²_EXT) is calculated based on the agreement between the predicted and observed activities for the test set.

For the aforementioned study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, the developed QSAR model demonstrated good predictive capability with a high external prediction value (Q²_EXT = 0.86). nih.gov This indicates that the model could be reliably used to predict the antiarrhythmic activity of new analogues within this chemical series.

Table 2: Statistical Validation Parameters for a QSAR Model of Pyrrolidin-2-one Derivatives

Statistical ParameterValueInterpretation
0.909The model explains approximately 91% of the variance in the observed activity of the training set.
Q²_LOO > 0.5Indicates good internal predictive ability of the model.
Q²_LMO ~ Q²_LOOSuggests that the model is stable and not reliant on a few specific compounds.
Q²_EXT 0.86Demonstrates strong predictive power for external compounds.

Data adapted from a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. nih.govresearchgate.net

In the context of this compound, a validated QSAR model would be an invaluable tool for virtual screening and lead optimization. By calculating the relevant descriptors for a library of virtual analogues, their potential biological activity could be predicted without the need for immediate synthesis and testing. This would allow researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. For example, a model might predict that analogues with electron-withdrawing groups at specific positions on the phenyl ring would exhibit enhanced activity, guiding the next round of chemical synthesis.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations of 4-(3-hydroxyphenyl)pyrrolidin-2-one (B1371455) and Its Complexes

Molecular dynamics (MD) simulations allow for the study of the dynamic nature of molecules and their interactions over time. By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with proteins and explores its own conformational space.

For a molecule like this compound, MD simulations would typically be employed to:

Assess Binding Stability: To determine if the ligand remains stably bound in the active site of a target protein over the course of the simulation.

Identify Key Interactions: To pinpoint the specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Explore Water Dynamics: To understand the role of water molecules in mediating ligand-protein interactions.

These simulations often involve placing the ligand, docked into a protein's binding site, within a simulated aqueous environment and observing the system's evolution over nanoseconds or even microseconds. The stability of the ligand's binding pose and the persistence of key interactions are crucial indicators of its potential as an inhibitor or modulator of protein function. For instance, studies on other pyrrolidine (B122466) derivatives have successfully used MD simulations to confirm the stability of docked poses and to analyze the interaction network with target enzymes. mdpi.com

A critical aspect of ligand-protein dynamics is the residence time of the ligand in the binding pocket, which can be a better predictor of in vivo efficacy than binding affinity alone. Steered molecular dynamics (SMD) is a computational technique that can be used to simulate the unbinding of a ligand from its target, providing insights into the forces required and the pathways of dissociation.

Table 1: Key Parameters in Ligand-Protein Dynamics Simulations
ParameterDescriptionTypical Application for this compound
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of the ligand/protein in a given frame and a reference frame.To assess the stability of the ligand in the binding site and the overall protein structure.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.To identify critical hydrogen bonding interactions, such as those involving the hydroxyl and carbonyl groups.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)Estimates the free energy of binding of the ligand to the protein.To rank potential binding poses and compare the affinity of different derivatives.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The pyrrolidinone ring in this compound is not planar and can adopt various puckered conformations, often described as envelope or twist forms. researchgate.net The relative orientation of the hydroxyphenyl substituent can also vary, leading to a complex conformational landscape.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules.

The electronic structure of a molecule determines its chemical properties and reactivity. For this compound, quantum chemical calculations can be used to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which are crucial for understanding non-covalent interactions.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions. For example, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of negative potential, attractive to electrophiles or hydrogen bond donors.

Studies on analogous phenolic compounds have utilized Density Functional Theory (DFT) to analyze these electronic properties. ulster.ac.uk

Quantum chemical calculations can also be used to compute various reactivity descriptors that quantify the reactivity of different parts of a molecule. These descriptors, derived from conceptual DFT, include:

Fukui Functions: These indicate the sites in a molecule that are most susceptible to nucleophilic or electrophilic attack.

For this compound, these descriptors could predict which atoms are most likely to be involved in metabolic transformations or in forming covalent bonds with a target, if applicable.

Table 2: Predicted Reactivity Descriptors (Hypothetical)
DescriptorPredicted Trend for this compoundImplication
HOMO EnergyLocalized on the hydroxyphenyl ringIndicates the site of potential oxidation.
LUMO EnergyLocalized on the pyrrolidinone ringIndicates the site of potential reduction.
MEP MinimumNear the carbonyl and hydroxyl oxygen atomsSuggests these are primary sites for hydrogen bond donation.

In Silico Screening and Virtual Library Design

The scaffold of this compound can serve as a starting point for the design of new, potentially more potent or selective compounds. In silico screening and virtual library design are key computational strategies in this process.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify those that are most likely to bind. nih.gov If this compound is identified as a hit, its structure can be used as a query for similarity searches to find related compounds with potentially improved properties.

Furthermore, the core structure of this compound can be used as a scaffold for the creation of a virtual combinatorial library. nih.gov In this approach, various chemical groups are computationally attached to different positions of the scaffold to generate a large set of virtual derivatives. These libraries can then be filtered based on predicted drug-like properties (e.g., Lipinski's rule of five) and docked into the target of interest to prioritize the most promising candidates for synthesis. Studies have shown that even libraries built around a single versatile scaffold can yield a diverse range of compounds for lead discovery. nih.gov

Free Energy Perturbation and Binding Energy Calculations

To obtain a more accurate prediction of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) and binding energy calculations are employed. FEP is a rigorous method based on statistical mechanics that calculates the free energy difference between two states, such as the bound and unbound states of a ligand-protein complex.

While specific FEP studies for "this compound" were not identified in the available literature, the principles of FEP are widely applied in drug discovery to guide lead optimization. These calculations can provide highly accurate predictions of relative binding affinities within a congeneric series of compounds.

More commonly reported for pyrrolidin-2-one derivatives are binding energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These methods estimate the free energy of binding by combining molecular mechanics energy terms with solvation free energies.

For instance, following molecular dynamics simulations of pyrrolidin-2-one derivatives complexed with acetylcholinesterase, MM-PBSA studies were conducted to calculate the binding free energies. tandfonline.com Similarly, in the study of potential SARS-CoV-2 Mpro inhibitors, MM-PBSA calculations were used to assess the binding free energy of hit compounds after 100 ns of molecular dynamics simulations. mdpi.commdpi.com One study on inhibitors for the SARS-CoV-2 2'-O-methyltransferase complex reported the total binding free energy for the Ertapenem complex, along with the contribution of individual amino acid residues. mdpi.com

Table 3: Calculated Binding Energies for Pyrrolidin-2-one Derivatives

Compound/DerivativeTargetMethodBinding Energy (kcal/mol)Reference
ErtapenemSARS-CoV-2 2'-O-MethyltransferaseMM-PBSAData for specific compound not provided, but methodology described mdpi.com
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)MM-PBSACalculations performed, specific values for individual compounds not detailed in abstract tandfonline.comresearchgate.net
Hit compoundsSARS-CoV-2 MproMM-PBSACalculations performed, specific values for individual compounds not detailed in abstract mdpi.com

Role of 4 3 Hydroxyphenyl Pyrrolidin 2 One As a Research Scaffold and Chemical Probe

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the functions of proteins and other biomolecules within their native cellular environment. The 4-(3-hydroxyphenyl)pyrrolidin-2-one (B1371455) scaffold is well-suited for the development of such probes due to its inherent biological relevance and synthetic tractability.

Design and Synthesis of Tagged Analogues

To identify the cellular targets of a bioactive compound, researchers often synthesize "tagged" analogues. These analogues retain the core pharmacophore of the parent compound but are appended with a reporter group (e.g., a fluorophore or biotin) or a reactive group for covalent labeling (e.g., a photoaffinity label).

The synthesis of such probes based on the this compound scaffold can be envisioned through several routes. The phenolic hydroxyl group provides a convenient handle for the introduction of tags via ether or ester linkages. For instance, a linker arm terminating in a biotin (B1667282) moiety or a fluorescent dye could be attached at this position.

For photoaffinity labeling, a more sophisticated approach is required. A photoreactive group, such as a diazirine or benzophenone, can be incorporated into the structure. nih.gov These groups are chemically inert until activated by UV light, at which point they form highly reactive species that covalently bind to nearby molecules, effectively "tagging" the binding partners of the probe. nih.govnih.gov The design of such probes is critical to ensure that the appended tag does not significantly disrupt the original binding affinity of the this compound core.

Table 1: Potential Tagged Analogues of this compound for Target Identification

Probe TypeTagAttachment PointApplication
Affinity-Based ProbeBiotin3-hydroxyphenyl groupTarget pull-down and identification
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)3-hydroxyphenyl groupCellular localization and imaging
Photoaffinity ProbeDiazirine or BenzophenonePhenyl ring or other suitable positionCovalent labeling of binding partners
Bifunctional ProbeCombination of tags (e.g., photoreactive group and a clickable handle)Various positionsIn-situ target capture and subsequent enrichment

Application in Target Validation Studies

Once synthesized, these tagged probes can be employed in a variety of target validation experiments. Affinity-based probes, such as biotinylated derivatives, can be used in pull-down assays from cell lysates. The probe-protein complexes are captured on streptavidin-coated beads, and the bound proteins are subsequently identified by mass spectrometry. This approach can reveal the direct molecular targets of the this compound scaffold.

Photoaffinity probes are particularly powerful for identifying targets within living cells. nih.gov After cellular uptake, the probe is irradiated with UV light to induce covalent cross-linking to its binding partners. Subsequent cell lysis, enrichment of the tagged proteins (often via a secondary "clickable" handle), and mass spectrometry analysis can provide a snapshot of the compound's interactions in a physiological context. The discovery of a specific protein target, such as PRDM9, can be validated using such chemical probes. nih.gov

Exploration as a Scaffold for New Chemical Entity (NCE) Discovery (Non-Clinical Focus)

The this compound structure represents a valuable starting point for the discovery of new drugs. Its inherent drug-like properties and multiple points for chemical diversification make it an attractive scaffold for building compound libraries.

Rational Design of Compound Libraries

The rational design of compound libraries aims to explore the chemical space around a core scaffold in a systematic manner. nih.gov For the this compound scaffold, several positions are amenable to modification:

The Phenyl Ring: The substitution pattern on the phenyl ring can be altered to explore the effects of electron-donating and electron-withdrawing groups on biological activity.

The Phenolic Hydroxyl Group: This group can be converted to ethers or esters to modulate polarity and hydrogen bonding capacity.

The Lactam Nitrogen: Alkylation or arylation at this position can introduce new substituents that can interact with different regions of a target's binding pocket.

The Pyrrolidinone Ring: Introduction of substituents at other positions on the pyrrolidinone ring can provide further structural diversity.

Libraries of compounds based on these modifications can be designed to target specific protein families, such as kinases or G-protein coupled receptors, where the core scaffold is known to have some affinity. For example, libraries of 3-aminopyridin-2-one-based fragments have been successfully screened against a panel of kinases to identify novel inhibitors. nih.govnih.gov A similar approach could be applied to the this compound scaffold.

High-Throughput Screening Hit Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against a specific biological target. The this compound scaffold and its derivatives could emerge as "hits" in such screens. A hit compound is a molecule that displays a desired activity in a primary screen.

For instance, a screen of a diverse chemical library against a particular enzyme or receptor might identify this compound as a modest but promising inhibitor. This initial hit would then serve as the starting point for a "hit-to-lead" optimization campaign, where medicinal chemists would synthesize and test a focused library of analogues to improve potency, selectivity, and other pharmacological properties. The structure-activity relationship (SAR) data gathered from these studies would guide the design of more potent and specific drug candidates. nih.govmdpi.commdpi.com For example, a study on 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones identified them as novel inhibitors of the aldo-keto reductase enzyme AKR1C3. researchgate.net

Methodological Advancements Inspired by this compound Research

While direct methodological advancements inspired solely by research on this compound are not extensively documented, the broader class of pyrrolidinone-containing compounds has spurred innovation in synthetic chemistry. The need to efficiently synthesize diverse libraries of these scaffolds has led to the development of novel synthetic routes and the application of modern techniques like microwave-assisted organic synthesis (MAOS) to accelerate the drug discovery process. unipa.it

The study of the interactions of this and related scaffolds with their biological targets can also drive the development of new computational and biophysical methods for characterizing protein-ligand binding. As new targets for this compound derivatives are identified, there will be a corresponding need for more sophisticated assays and analytical techniques to understand the molecular basis of their activity.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies for Systems-Level Understanding

The future of research on 4-(3-hydroxyphenyl)pyrrolidin-2-one (B1371455) is intrinsically linked to the application of advanced "omics" technologies. nih.gov These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, offer an unprecedented opportunity to understand the compound's biological effects from a holistic, systems-level perspective. nih.govnih.gov By moving beyond a one-molecule, one-target approach, researchers can unravel the complex network of interactions that govern the physiological response to this pyrrolidinone derivative.

The integration of multi-omics data can provide a comprehensive picture of the cellular and molecular changes induced by this compound. nih.gov For instance, transcriptomics can reveal which genes are up- or down-regulated in the presence of the compound, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov Metabolomics can then offer insights into the downstream effects on metabolic pathways. oatext.com This integrated approach is crucial for identifying the compound's primary targets and off-target effects, understanding its mechanism of action, and discovering potential biomarkers for its activity. nih.gov

Furthermore, systems biology models can be constructed from this multi-omics data to simulate and predict the compound's behavior in different biological contexts. nih.gov This can help in formulating new hypotheses about its function and potential therapeutic applications.

Application in Advanced Imaging Techniques (Non-Clinical)

Advanced imaging techniques are set to revolutionize the non-clinical investigation of this compound by enabling the visualization of its distribution, target engagement, and pharmacodynamic effects in real-time. A promising strategy involves the development of multimodal imaging probes by conjugating the pyrrolidinone scaffold to imaging agents.

One such approach could be the creation of bifunctional nanoprobes. Research on related pyrrolidin-2-one derivatives has shown that they can be used to cap manganese oxide nanoparticles, creating agents suitable for both Magnetic Resonance Imaging (MRI) and fluorescence microscopy. nih.gov These nanoparticles were successfully used to perform fluorescence microscopy on HeLa cells, demonstrating their potential for bio-imaging applications. nih.gov A similar methodology could be adapted for this compound, allowing for non-invasive, whole-body imaging via MRI alongside high-resolution cellular imaging through fluorescence.

Another avenue is the development of nitroxide-based contrast agents. nih.govnih.gov Nitroxyl (B88944) spin labels, including pyrrolidine (B122466) derivatives, have proven effective as MRI contrast agents. nih.gov Specifically, a new pyrrolidine nitroxyl contrast agent demonstrated enhanced resistance to metabolic inactivation, leading to improved tumor imaging in animal models. nih.gov By functionalizing this compound to act as an organic radical contrast agent (ORCA), it may be possible to develop metal-free MRI probes. nih.govmdpi.com These probes could provide long-lasting and strong image enhancement, allowing for detailed investigation of the compound's biodistribution and accumulation in specific tissues or organs. mdpi.com

The development of such advanced imaging tools would provide invaluable, non-clinical data on the pharmacokinetics and target interaction of this compound, accelerating its preclinical development.

Development of Novel Computational Tools for Pyrrolidinone Research

Computational chemistry has become an indispensable tool in drug discovery and molecular research. For pyrrolidinone derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are already being used to predict biological activity and understand interactions with protein targets. tandfonline.comnih.govscispace.com

Future research will focus on developing more sophisticated and predictive computational tools tailored for pyrrolidinone research. This involves moving beyond traditional QSAR models to incorporate machine learning and artificial intelligence algorithms. These advanced models can analyze vast datasets of chemical structures and biological activities to identify subtle patterns and design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Molecular docking studies have been instrumental in understanding how pyrrolidinone derivatives bind to the active sites of enzymes. nih.govtandfonline.com For example, docking studies on pyrrolidine derivatives as neuraminidase inhibitors identified key amino acid residues crucial for binding. nih.gov Similar studies could elucidate the binding mode of this compound with its potential biological targets. Combining docking with extended molecular dynamics simulations can further refine these models, providing insights into the stability and dynamics of the ligand-protein complex over time. scispace.comtandfonline.com

The table below summarizes some of the key computational tools that have been applied to the study of pyrrolidinone derivatives.

Computational ToolApplication in Pyrrolidinone ResearchKey Findings/PurposeCitations
3D-QSAR (CoMFA, CoMSIA) Predicting inhibitory activity of pyrrolidinone derivatives against various targets.Identifies key structural features that influence biological activity, guiding the design of more potent compounds. tandfonline.comnih.govscispace.com
HQSAR Developing 2D-QSAR models for pyrrolidinone derivatives.Provides a complementary approach to 3D-QSAR, focusing on fragment contributions to activity. tandfonline.comscispace.com
Molecular Docking Investigating the binding modes of pyrrolidinone derivatives in the active sites of proteins.Reveals crucial ligand-protein interactions and identifies key amino acid residues involved in binding. tandfonline.comnih.govscispace.comnih.govtandfonline.com
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes over time.Confirms the stability of docked conformations and provides insights into the dynamic behavior of the complex. tandfonline.comscispace.comtandfonline.com
Pharmacophore Modeling Identifying the essential 3D arrangement of functional groups required for biological activity.Helps in virtual screening and the design of new molecules with desired pharmacological properties. tandfonline.com

The continued development and application of these and other novel computational tools will be crucial for accelerating the pace of research on this compound and its analogues.

Interdisciplinary Collaborations in this compound Research

The complexity of modern molecular research necessitates a departure from siloed approaches. The future advancement of our understanding of this compound will heavily rely on fostering robust interdisciplinary collaborations. The journey of a compound from a chemical curiosity to a well-understood molecule requires the combined expertise of various scientific fields.

This collaborative ecosystem would ideally involve:

Synthetic and Medicinal Chemists: To synthesize this compound and its derivatives, and to create functionalized versions for imaging or other applications. mdpi.com

Computational Biologists and Chemists: To perform in silico studies, including molecular docking and QSAR, to predict the compound's properties and guide the design of new derivatives. scispace.comtandfonline.com

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to determine the biological activity, mechanism of action, and potential therapeutic effects of the compound.

Biophysicists and Imaging Specialists: To develop and apply advanced imaging techniques to visualize the compound's behavior in biological systems. nih.gov

Data Scientists and Bioinformaticians: To analyze the large datasets generated by omics technologies and build predictive models of the compound's effects. nih.gov

The study of pyrrolidin-2-one-capped manganese oxide nanoparticles for multimodal imaging serves as an excellent example of such a collaboration, bringing together experts in chemistry, cell biology, clinical neurosciences, and physics. nih.gov By integrating these diverse perspectives and skill sets, the scientific community can more effectively tackle the challenges of elucidating the full potential of this compound.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 4-(3-hydroxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield? A: The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example:

  • Cyclization of precursors : A ketone intermediate may undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolidinone ring .
  • Hydroxyl group introduction : Electrophilic substitution or hydroxylation of a phenyl precursor using reagents like boron tribromide (BBr₃) for deprotection of methoxy groups .
  • Optimization : Temperature control (e.g., 60–80°C) and solvent selection (e.g., toluene for hydrophobic steps, DMF for polar intermediates) significantly impact yield. Catalysts such as nickel perchlorate enhance cyclization efficiency .

Advanced Synthesis

Q: How can researchers resolve challenges in stereochemical control and byproduct formation during synthesis? A: Advanced strategies include:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials to enforce stereochemical outcomes .
  • Byproduct mitigation : Employ HPLC or preparative TLC to isolate impurities, followed by LC-MS or NMR to identify structures (e.g., lactam ring-opening byproducts) .
  • Flow chemistry : Continuous reactors improve reproducibility in exothermic steps, reducing side reactions .

Basic Characterization

Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: Key techniques:

  • NMR : ¹H/¹³C NMR identifies the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and hydroxyl proton (δ ~5.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, confirming bond angles and stereochemistry .
  • FT-IR : Lactam carbonyl stretching (~1680–1720 cm⁻¹) and hydroxyl peaks (~3200–3600 cm⁻¹) .

Advanced Characterization

Q: How can researchers address structural ambiguities in derivatives using advanced analytical workflows? A: Integrate:

  • Dynamic NMR : Resolve conformational equilibria in the pyrrolidinone ring .
  • SC-XRD (Single-Crystal X-ray Diffraction) : SHELXL refines high-resolution data to detect hydrogen bonding between the hydroxyl group and lactam carbonyl .
  • DFT calculations : Compare experimental and computed IR/Raman spectra to validate tautomeric forms .

Biological Activity

Q: What methodologies are used to assess the compound’s interaction with biological targets? A:

  • Basic screening : Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Advanced target identification : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics .
  • Mutagenesis studies : Map binding sites by correlating structural modifications (e.g., hydroxyl group deletion) with activity loss .

Physicochemical Properties

Q: How can solubility and stability be systematically evaluated for formulation studies? A:

  • Basic : Shake-flask method for solubility profiling in buffers (pH 1–7.4) .
  • Advanced : Molecular dynamics (MD) simulations predict solvation free energy and aggregation propensity .
  • Stability : Forced degradation studies (e.g., exposure to light, heat, or oxidizers) with UPLC-MS monitoring .

Data Contradictions

Q: How should researchers validate conflicting bioactivity data across studies? A:

  • Orthogonal assays : Confirm enzyme inhibition results with cell-based assays (e.g., luciferase reporters) .
  • Batch replication : Synthesize multiple lots to rule out impurity-driven effects .
  • Meta-analysis : Cross-reference crystallographic data (e.g., CSD entries) to correlate structural motifs with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.